N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, an iodo substituent, and a carbohydrazide group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide and 2,5-dihydroxyacetophenone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The iodo substituent can be reduced to a hydrogen atom or replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of deiodinated or substituted derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N’-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the presence of the iodo group allows for the formation of halogen bonds, which can enhance the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetohydrazide
- N’-[1-(3,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide
Uniqueness
N’-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of the iodo substituent, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the iodo group or have different substituents on the phenyl ring.
Properties
Molecular Formula |
C13H13IN4O3 |
---|---|
Molecular Weight |
400.17 g/mol |
IUPAC Name |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13IN4O3/c1-7(9-5-8(19)3-4-11(9)20)15-16-13(21)12-10(14)6-18(2)17-12/h3-6,19-20H,1-2H3,(H,16,21)/b15-7+ |
InChI Key |
SUYOUCHHIIDPRS-VIZOYTHASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NN(C=C1I)C)/C2=C(C=CC(=C2)O)O |
Canonical SMILES |
CC(=NNC(=O)C1=NN(C=C1I)C)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
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